molecular formula C9H13F6NO2 B2795815 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478040-45-8

3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No.: B2795815
CAS No.: 478040-45-8
M. Wt: 281.198
InChI Key: SNLYGIQVHQRXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol is a complex organic compound characterized by its trifluoromethyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the reaction of allylamine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxypropylamine

  • Allyl trifluoromethyl ether

  • 1,1,1-Trifluoro-2-propanol

Uniqueness: 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol stands out due to its unique combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its similar counterparts.

This compound's multifaceted applications and unique chemical structure make it a valuable asset in scientific research and industrial applications. Its synthesis, reactions, and mechanisms continue to be areas of active study, promising further advancements in various fields.

Properties

IUPAC Name

1,1,1-trifluoro-3-[prop-2-enyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6NO2/c1-2-3-16(4-6(17)8(10,11)12)5-7(18)9(13,14)15/h2,6-7,17-18H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYGIQVHQRXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC(C(F)(F)F)O)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.